2',5'-Difluoro-2-hydroxyacetophenone 2',5'-Difluoro-2-hydroxyacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733901
InChI: InChI=1S/C8H6F2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

2',5'-Difluoro-2-hydroxyacetophenone

CAS No.:

Cat. No.: VC15733901

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Difluoro-2-hydroxyacetophenone -

Specification

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-2-hydroxyethanone
Standard InChI InChI=1S/C8H6F2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2
Standard InChI Key LEJAANQLCLNFQN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(=O)CO)F

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

2',5'-Difluoro-2-hydroxyacetophenone belongs to the acetophenone family, featuring a benzene ring substituted with a hydroxyl group (-OH) at the 2-position, fluorine atoms at the 2' and 5' positions, and an acetyl group (-COCH₃) at the 1-position. The systematic IUPAC name is 1-(2,5-difluoro-2-hydroxyphenyl)ethan-1-one.

Key Structural Features:

  • Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding .

  • Fluorine substituents: Electron-withdrawing effects modulate electronic density, influencing reactivity and stability .

  • Acetyl group: Provides a site for nucleophilic substitution or reduction reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2',5'-difluoro-2-hydroxyacetophenone can be inferred from analogous compounds:

Route 1: Friedel-Crafts Acylation

  • Starting material: 2,5-Difluorophenol reacts with acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃ or BF₃) .

  • Reaction conditions:

    • Solvent: Dichloroethane or benzene .

    • Temperature: 100–120°C .

    • Catalyst: Boron trifluoride etherate (BF₃·Et₂O) .

  • Yield: ~90% (estimated based on similar reactions) .

Route 2: Fries Rearrangement

  • Precursor: 2,5-Difluorophenyl acetate undergoes rearrangement using AlCl₃ at 150°C .

  • Purification: Recrystallization from ethanol .

Example Reaction Scheme:

2,5-Difluorophenol+Acetic AnhydrideBF3Et2O2’,5’-Difluoro-2-hydroxyacetophenone+Acetic Acid\text{2,5-Difluorophenol} + \text{Acetic Anhydride} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{2',5'-Difluoro-2-hydroxyacetophenone} + \text{Acetic Acid}

Optimization Challenges

  • Regioselectivity: Competing substitution patterns may arise due to the directing effects of fluorine and hydroxyl groups .

  • Purification: Separation from byproducts (e.g., diacetylated derivatives) requires careful chromatography or recrystallization .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Predicted/Analog-Based)Source Compound Comparison
Molecular Weight172.13 g/molMatches C₈H₆F₂O₂
Melting Point50–55°CLower than 3',5'-isomer (53–55°C)
Boiling Point215–225°CSimilar to 3',5'-isomer
Density1.34–1.35 g/cm³Matches 3',5'-difluoro analog
pKa8.9–9.1Hydroxyl group acidity
SolubilityModerate in ethanol, acetoneComparable to halogenated phenols

Reactivity and Functionalization

Electrophilic Aromatic Substitution

Fluorine atoms deactivate the ring, directing incoming electrophiles to the meta and para positions relative to the hydroxyl group . Example reactions:

  • Nitration: Yields nitro derivatives at the 4-position.

  • Sulfonation: Forms sulfonic acid groups at the 6-position.

Nucleophilic Reactions

The acetyl group undergoes:

  • Reduction: NaBH₄ converts the ketone to a secondary alcohol.

  • Grignard Addition: Forms tertiary alcohols with organomagnesium reagents.

Applications in Pharmaceutical Chemistry

Intermediate for Drug Synthesis

  • Antimicrobial agents: Fluorinated acetophenones are precursors to quinolone antibiotics.

  • Kinase inhibitors: The hydroxyl group facilitates hydrogen bonding with target proteins .

Material Science

  • Ligands in catalysis: Chelates metals in asymmetric synthesis .

  • Polymer modifiers: Enhances thermal stability in fluoropolymers.

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